molecular formula C29H42BFO4Si B8194912 ((2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane

((2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane

Cat. No.: B8194912
M. Wt: 512.5 g/mol
InChI Key: BJAHHTUQMZCNPO-UHFFFAOYSA-N
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Description

((2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane is a useful research compound. Its molecular formula is C29H42BFO4Si and its molecular weight is 512.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiproliferative Activity : Naphthalene compounds, including similar structures, have demonstrated antiproliferative activity in rat C6 glioma cells, suggesting potential applications in cancer research (Berardi et al., 2005).

  • Synthesis of Drug Analogues : Analogues of osteoarthritis drugs, like 8-fluororhein, have been synthesized, indicating the role of similar fluoro-naphthalene compounds in drug development (Owton, 1994).

  • Chemical Reactions and Regiochemistry : Studies on 2-(trifluoromethyl) naphthalene show its deprotonation at specific positions, which is significant for understanding the chemical behavior of related compounds (Ruzziconi et al., 2010).

  • Use in Electrophilic Fluorination : Compounds like this have been used as electrophilic fluorinating agents, demonstrating their role in organic synthesis and modification of other compounds (Banks et al., 1997).

  • Formation of Novel Cycloadducts : In studies involving 5-fluoro-1,3-dimethyluracil, similar compounds have led to the formation of new cycloadducts, highlighting their potential in creating novel chemical structures (Seki et al., 2008).

  • Molecular Diagnosis of Alzheimer's Disease : Specific fluorescent probes related to this compound have shown high binding affinities toward Aβ(1-40) aggregates, suggesting their use in diagnosing Alzheimer's disease (Fa et al., 2015).

  • Development of Semiconducting Polymers : Precursors like 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) have been used in synthesizing high-performance semiconducting polymers, indicating potential applications in electronics and material science (Kawashima et al., 2013).

  • Fluorescence Probes for H2O2 Detection : Boronate ester probes, which are structurally related, have been employed for detecting hydrogen peroxide, showcasing their applicability in biochemical sensing (Lampard et al., 2018).

Properties

IUPAC Name

2-[2-fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42BFO4Si/c1-19(2)36(20(3)4,21(5)6)15-14-24-26(31)13-12-22-16-23(33-18-32-11)17-25(27(22)24)30-34-28(7,8)29(9,10)35-30/h12-13,16-17,19-21H,18H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAHHTUQMZCNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=C(C=C3)F)C#C[Si](C(C)C)(C(C)C)C(C)C)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42BFO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
Reactant of Route 2
Reactant of Route 2
((2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
Reactant of Route 3
Reactant of Route 3
((2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
Reactant of Route 4
Reactant of Route 4
((2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
Reactant of Route 5
Reactant of Route 5
((2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
Reactant of Route 6
Reactant of Route 6
((2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane

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